Lipophilicity (XlogP) Comparison: Target Compound vs. N-Ethyl and N-(2-Dimethylaminoethyl) Analogs
The target compound exhibits a computed XlogP of 1.5, which is 0.38–0.47 log units higher than that of the N-(2-dimethylaminoethyl) analog (logP = 1.12 as dihydrochloride) and the N-ethyl analog (logP = 1.04) [1]. This increased lipophilicity predicts greater passive membrane permeability and altered tissue distribution, directly impacting suitability for cell-based vs. biochemical assay formats.
| Evidence Dimension | Computed XlogP / logP |
|---|---|
| Target Compound Data | XlogP = 1.5 |
| Comparator Or Baseline | N-(2-dimethylaminoethyl) analog: logP = 1.122; N-ethyl analog: logP = 1.035 |
| Quantified Difference | +0.38 log units vs. dimethyl analog; +0.47 log units vs. N-ethyl analog |
| Conditions | Predicted/computed values from chemical databases; cross-study comparison |
Why This Matters
Higher logP directly influences membrane permeability and compound retention in cellular assays, making the target compound more suitable for intracellular target engagement studies than its less lipophilic analogs.
- [1] ChemBase. N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride logP 1.122. Accessed May 2026. View Source
